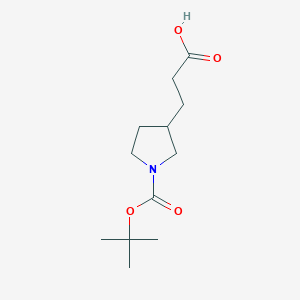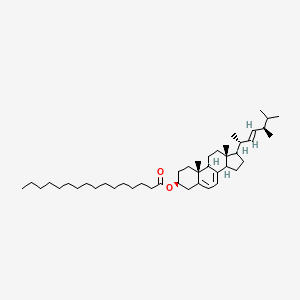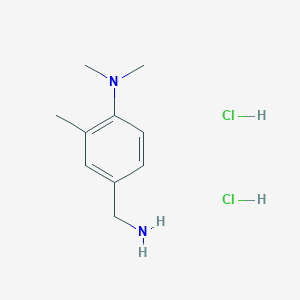
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
Descripción general
Descripción
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a chemical compound . Its molecular formula is C7H12Cl2N2 .
Synthesis Analysis
While specific synthesis methods for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride were not found, amines like this can be synthesized through various methods. For instance, interfacial polymerization of bisfuran diamine monomer (BFN) has been used in the synthesis of bio-based polyamides .Molecular Structure Analysis
The molecular formula of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is C7H12Cl2N2 . The average mass is 223.143 Da and the monoisotopic mass is 222.069061 Da .Chemical Reactions Analysis
Amines, including 1° and 2° amines, react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . These reactions typically occur rapidly at room temperature and provide high reaction yields.Aplicaciones Científicas De Investigación
Chemical Modification and Application Potential
The research into chemical modifications of biopolymers such as xylan showcases the vast potential of chemical compounds in creating derivatives with specific properties. For instance, Petzold-Welcke et al. (2014) discussed the modification of 4-O-methylglucuronoxylan with various agents, highlighting the importance of functional groups and the degree of substitution in determining the properties of the resulting compounds. This kind of chemical modification research could be relevant to understanding the applications of "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" in creating new materials or chemicals with desired properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Analytical Techniques in Chemical Research
The advancement in analytical techniques is crucial for the study and application of chemical compounds. The review by Schreier et al. (2012) on the spin label amino acid TOAC demonstrates how modern spectroscopic methods, including EPR, NMR, and X-ray crystallography, are employed to study peptides and their interactions, offering insights into the structural and dynamic aspects of chemical compounds. This emphasizes the importance of analytical techniques in exploring the properties and applications of complex compounds, potentially including "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Environmental Impact and Toxicology
Understanding the environmental fate and toxicological impact of chemical compounds is essential for their safe and responsible application. The study by Giacomazzi and Cochet (2004) on the environmental impact of the herbicide diuron provides a comprehensive overview of its persistence, toxicity, and ecotoxicological effects, illustrating the complex interplay between chemical compounds and the environment. Such research underlines the necessity of evaluating the environmental and health implications of "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" and similar compounds (Giacomazzi & Cochet, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
4-(aminomethyl)-N,N,2-trimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;;/h4-6H,7,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTXSPAXGREBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



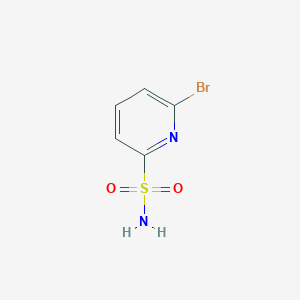

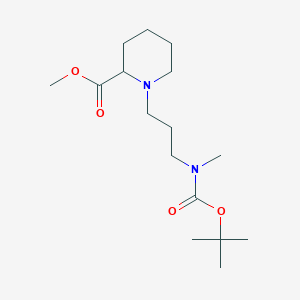
![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)
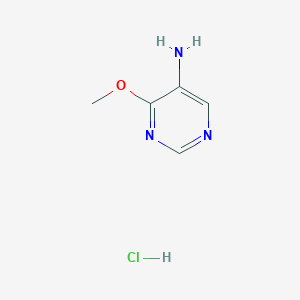
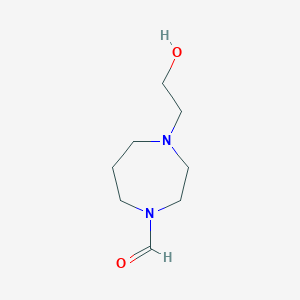
![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)

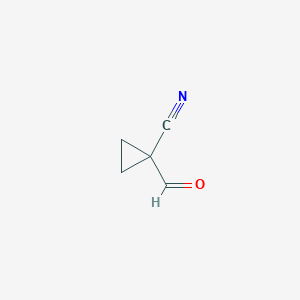

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)
